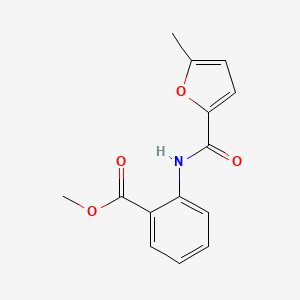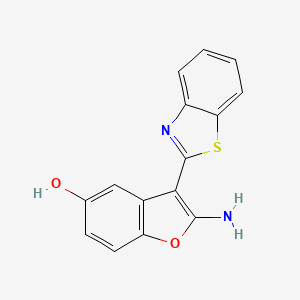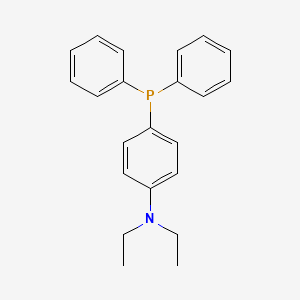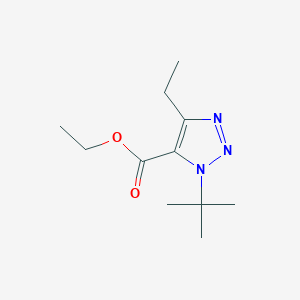![molecular formula C52H44P2Pt B12878612 [1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)
[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: is a complex organometallic compound that features a platinum center coordinated to phosphine ligands and an ethynediyl-bridged bisbenzene structure. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-(1,2-ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum typically involves the following steps:
Formation of the Ethynediyl-bridged Bisbenzene Ligand: This step involves the coupling of two benzene rings via an ethynediyl bridge. The reaction is usually carried out using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under an inert atmosphere.
Coordination to Platinum: The ethynediyl-bridged bisbenzene ligand is then reacted with a platinum precursor, such as platinum(II) chloride, in the presence of phosphine ligands. The reaction is typically carried out in a suitable solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the platinum center is reduced to a lower oxidation state.
Substitution: The phosphine ligands can be substituted with other ligands, such as halides or other phosphines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the addition of catalytic amounts of other reagents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a platinum(IV) complex, while reduction may yield a platinum(0) complex.
科学的研究の応用
[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as hydrogenation and cross-coupling reactions.
Material Science: It is used in the development of advanced materials, including conductive polymers and nanomaterials.
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as platinum-based compounds are known to interact with DNA and inhibit cancer cell growth.
Coordination Chemistry: It serves as a model compound for studying the coordination chemistry of platinum and the electronic effects of phosphine ligands.
作用機序
The mechanism by which [1,1’-(1,2-ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum exerts its effects involves the coordination of the platinum center to various substrates. The platinum center can undergo oxidative addition, reductive elimination, and ligand exchange reactions, which are key steps in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or substrate activation in catalysis.
類似化合物との比較
[1,1’-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum: can be compared with other platinum-based compounds, such as:
Cisplatin: A well-known anticancer drug that forms cross-links with DNA.
Platinum(II) acetylacetonate: Used in catalysis and material science.
Platinum(IV) chloride: A common precursor for various platinum complexes.
The uniqueness of [1,1’-(1,2-ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum lies in its ethynediyl-bridged bisbenzene structure, which imparts distinct electronic properties and reactivity compared to other platinum compounds.
特性
分子式 |
C52H44P2Pt |
|---|---|
分子量 |
925.9 g/mol |
IUPAC名 |
(4-methylphenyl)-diphenylphosphane;2-phenylethynylbenzene;platinum |
InChI |
InChI=1S/2C19H17P.C14H10.Pt/c2*1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14;/h2*2-15H,1H3;1-10H; |
InChIキー |
TXTACAZFYCHQNR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C#CC2=CC=CC=C2.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)






![N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12878572.png)

![2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12878593.png)
![4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B12878596.png)
![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)
